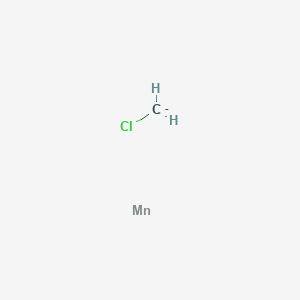![molecular formula C18H15NO3 B14392663 2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid CAS No. 87950-56-9](/img/structure/B14392663.png)
2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid is an organic compound that features a unique structure combining an indene core with a carboxylic acid and a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the indene core, followed by the introduction of the carboxylic acid and carbamoyl groups through various organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic processes and green chemistry principles are often employed to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methylphenyl)carbamoyl]benzoic acid
- 2-[(4-Methylphenyl)carbamoyl]phenylacetic acid
- 2-[(4-Methylphenyl)carbamoyl]benzamide
Uniqueness
2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
87950-56-9 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)carbamoyl]-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C18H15NO3/c1-11-6-8-13(9-7-11)19-17(20)15-10-12-4-2-3-5-14(12)16(15)18(21)22/h2-9H,10H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
LJBBILKHOPCYKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
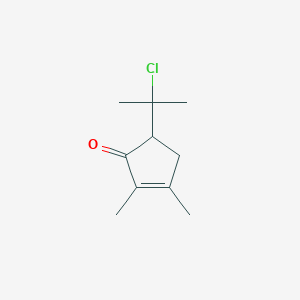
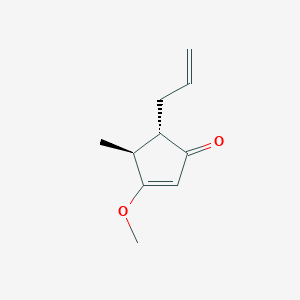
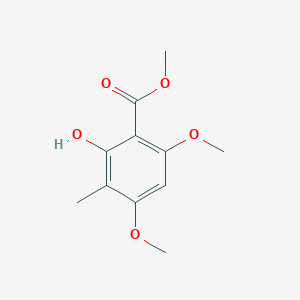
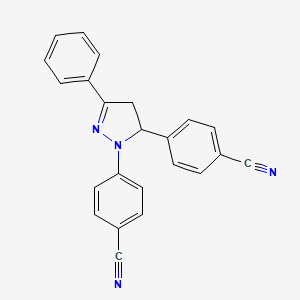
![7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14392611.png)
![4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14392617.png)

![4-[3-(3-Phenoxyphenyl)propyl]aniline](/img/structure/B14392624.png)
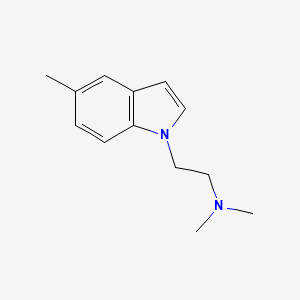

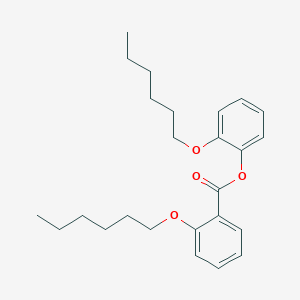
![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)
